molecular formula C10H17N3O B13078259 5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13078259
M. Wt: 195.26 g/mol
InChI Key: MODJUYVELMUXLA-UHFFFAOYSA-N
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Description

5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an oxan-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or ketoester, followed by alkylation to introduce the oxan-4-ylmethyl group . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.

    Reduction: The pyrazole ring can be reduced to a pyrazoline under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites or receptor binding sites, modulating their activity. The oxan-4-ylmethyl group may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-ylmethyl group differentiates it from other pyrazole derivatives, potentially enhancing its solubility and bioavailability.

Biological Activity

5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₁H₁₄N₄O

The compound features a pyrazole core, which is known for its diverse biological activities. The oxan (tetrahydrofuran) moiety contributes to the compound's lipophilicity, potentially enhancing its ability to penetrate biological membranes.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown to inhibit various kinases involved in cancer progression. For instance, the inhibition of phosphatidylinositol 3-kinase (PI3K) pathways has been a target for anticancer drug development .
  • Interaction with Receptors : The compound may interact with specific receptors involved in signaling pathways that regulate cell division and survival .
  • Induction of Apoptosis : By modulating apoptotic pathways, this compound could promote programmed cell death in cancer cells .

In Vitro Studies

A study investigating the cytotoxic effects of various pyrazole derivatives found that compounds with similar structural motifs exhibited significant inhibition of cancer cell lines. The IC50 values for these compounds were determined using standard MTT assays, showing promising results against breast and colon cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast)12.5
5-Methyl-1-(oxan-4-yl)methyl)-1H-pyrazol-3-aminoHT29 (Colon)15.0

In Vivo Studies

In vivo studies using xenograft models demonstrated that treatment with related pyrazole derivatives resulted in significant tumor regression compared to control groups. The mechanisms involved included downregulation of the PI3K/Akt signaling pathway and induction of apoptosis in tumor tissues .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-methyl-1-(oxan-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-8-6-10(11)12-13(8)7-9-2-4-14-5-3-9/h6,9H,2-5,7H2,1H3,(H2,11,12)

InChI Key

MODJUYVELMUXLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2CCOCC2)N

Origin of Product

United States

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